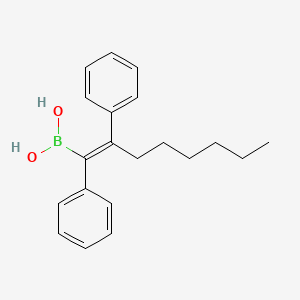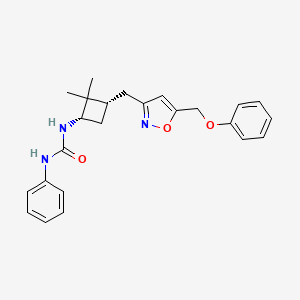
1-((1S,3S)-2,2-Dimethyl-3-((5-(phenoxymethyl)isoxazol-3-yl)methyl)cyclobutyl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1S,3S)-2,2-Dimethyl-3-((5-(phenoxymethyl)isoxazol-3-yl)methyl)cyclobutyl)-3-phenylurea is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structural features, which include a cyclobutyl ring, an isoxazole moiety, and a phenylurea group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1S,3S)-2,2-Dimethyl-3-((5-(phenoxymethyl)isoxazol-3-yl)methyl)cyclobutyl)-3-phenylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an appropriate diene and dienophile under thermal or photochemical conditions.
Introduction of the Isoxazole Moiety: The isoxazole ring can be introduced via a cyclization reaction involving a nitrile oxide and an alkene.
Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be attached through a nucleophilic substitution reaction using phenol and an appropriate alkylating agent.
Formation of the Phenylurea Group: The final step involves the reaction of the intermediate compound with phenyl isocyanate to form the phenylurea group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
1-((1S,3S)-2,2-Dimethyl-3-((5-(phenoxymethyl)isoxazol-3-yl)methyl)cyclobutyl)-3-phenylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
1-((1S,3S)-2,2-Dimethyl-3-((5-(phenoxymethyl)isoxazol-3-yl)methyl)cyclobutyl)-3-phenylurea has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Biological Research: It is used in studies investigating the mechanisms of action of various biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-((1S,3S)-2,2-Dimethyl-3-((5-(phenoxymethyl)isoxazol-3-yl)methyl)cyclobutyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, in anticancer research, the compound may inhibit the activity of enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis .
類似化合物との比較
Similar Compounds
1-((1S,3S)-2,2-Dimethyl-3-((5-(phenoxymethyl)isoxazol-3-yl)methyl)cyclobutyl)-3-phenylurea: shares structural similarities with other cyclobutyl and isoxazole-containing compounds.
Indole-based Compounds: These compounds also exhibit anticancer activity and share some structural features with the target compound.
特性
分子式 |
C24H27N3O3 |
|---|---|
分子量 |
405.5 g/mol |
IUPAC名 |
1-[(1S,3S)-2,2-dimethyl-3-[[5-(phenoxymethyl)-1,2-oxazol-3-yl]methyl]cyclobutyl]-3-phenylurea |
InChI |
InChI=1S/C24H27N3O3/c1-24(2)17(14-22(24)26-23(28)25-18-9-5-3-6-10-18)13-19-15-21(30-27-19)16-29-20-11-7-4-8-12-20/h3-12,15,17,22H,13-14,16H2,1-2H3,(H2,25,26,28)/t17-,22+/m1/s1 |
InChIキー |
HQLPEAURCSIKGT-VGSWGCGISA-N |
異性体SMILES |
CC1([C@@H](C[C@@H]1NC(=O)NC2=CC=CC=C2)CC3=NOC(=C3)COC4=CC=CC=C4)C |
正規SMILES |
CC1(C(CC1NC(=O)NC2=CC=CC=C2)CC3=NOC(=C3)COC4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



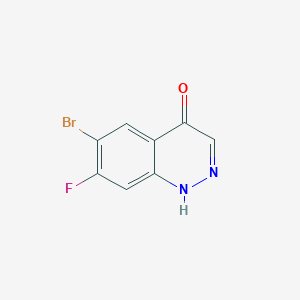
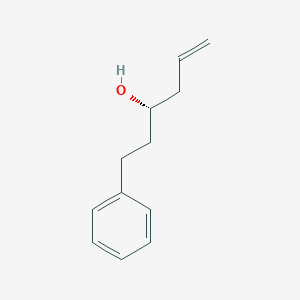
![3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15280403.png)
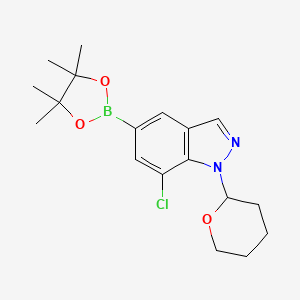
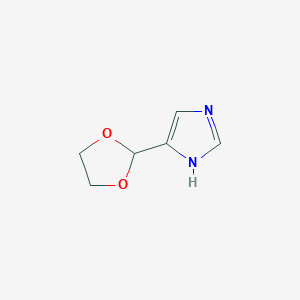

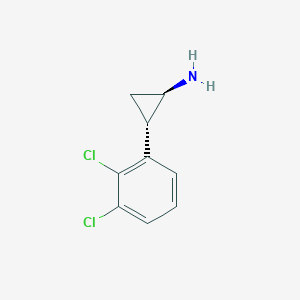


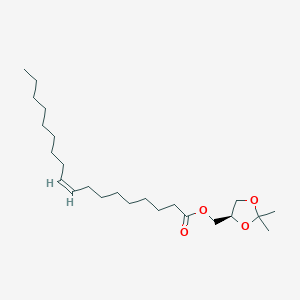
![6-(2-Furyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280439.png)
![1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B15280447.png)
